

Application Notes and Protocols for Human Insulin in Glucose Uptake Assays

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Compound of Interest

Compound Name: *Insulin Human*

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These application notes provide detailed protocols and quantitative data for utilizing human insulin in glucose uptake assays, a critical tool for metabolic research and the development of therapeutics for diseases such as diabetes.

Introduction

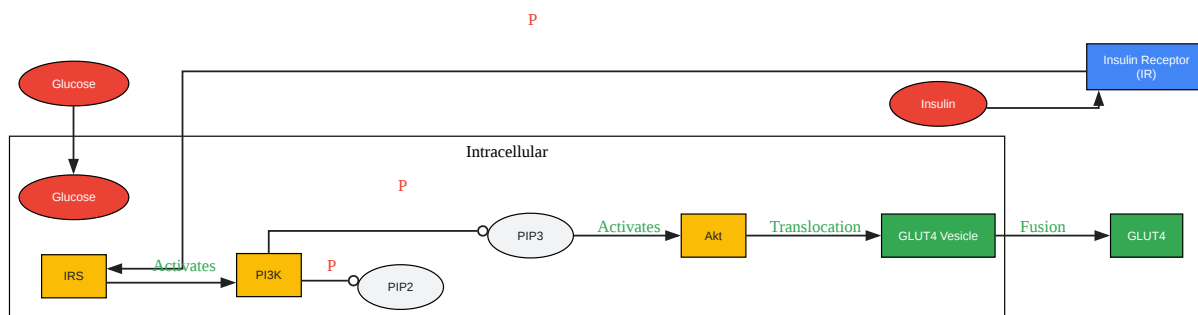
Insulin is a key regulator of glucose homeostasis, primarily by stimulating glucose uptake into skeletal muscle and adipose tissue. This process is initiated by the binding of insulin to its receptor, triggering a signaling cascade that culminates in the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.^{[1][2][3][4]} Measuring insulin-stimulated glucose uptake is a fundamental method for assessing insulin sensitivity and identifying potential therapeutic agents that can modulate this pathway.

Insulin Signaling Pathway for Glucose Uptake

The canonical insulin signaling pathway leading to GLUT4 translocation and glucose uptake is a well-characterized process. Upon binding to the alpha subunit of the insulin receptor (IR), the receptor undergoes a conformational change, leading to the autophosphorylation of its beta subunits. This activates the receptor's tyrosine kinase activity, which in turn phosphorylates intracellular substrates, primarily the insulin receptor substrate (IRS) proteins.^[4]

Phosphorylated IRS then serves as a docking site for phosphatidylinositol 3-kinase (PI3K), which becomes activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to

form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as protein kinase B).[4] Activated Akt phosphorylates a number of downstream targets, leading to the translocation of GLUT4-containing vesicles from intracellular storage compartments to the plasma membrane. [1][2][3][5] The fusion of these vesicles with the plasma membrane increases the number of GLUT4 transporters at the cell surface, facilitating the uptake of glucose from the bloodstream into the cell.[3][4]



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Insulin Signaling Pathway for GLUT4 Translocation.

Quantitative Data: Insulin Concentrations for Glucose Uptake

The optimal concentration of human insulin for stimulating glucose uptake varies depending on the cell type and experimental conditions. Below is a summary of commonly used concentrations and reported EC50 values.

Cell Line	Insulin Concentration (for stimulation)	Reported EC50	Notes
3T3-L1 Adipocytes	10 nM - 100 nM[6][7][8]	~1-10 nM	100 nM is often used for maximal stimulation.[6]
Human Primary Myotubes	100 nM[9]	Not specified	Used for assessing insulin sensitivity in primary human cells.[9]
L6 Myotubes	100 nM	Not specified	A common model for skeletal muscle glucose uptake.
SGBS Human Adipocytes	150 nM (for chronic exposure)[10]	Not specified	Used to model hyperinsulinemia-induced insulin resistance.[10]
Nondiabetic Humans (in vivo)	~150 - 700 pmol/l[11][12]	EC50 for glucose clearance ~240 µU/ml in lean subjects[13][14]	In vivo studies show a dose-dependent increase in glucose uptake.[11][12]

Experimental Protocols

Cell Culture and Differentiation

Accurate and reproducible results depend on properly cultured and differentiated cells. The following are general guidelines for commonly used cell lines.

3T3-L1 Adipocyte Differentiation:

- Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
- Once confluent, induce differentiation with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 1.7 µM insulin.

- After 48 hours, switch to DMEM with 10% FBS and 1.7 μ M insulin for another 48 hours.
- Maintain the cells in DMEM with 10% FBS, changing the medium every 2-3 days. Adipocytes are typically ready for experiments between days 8 and 12 post-differentiation.[\[7\]](#)

Human Primary Myotube Differentiation:

- Isolate myoblasts from human skeletal muscle biopsies and culture in a growth medium.
- To induce differentiation, switch to a differentiation medium (e.g., DMEM with 2% horse serum) once myoblasts reach high confluency.
- Allow myotubes to form and mature for 5-7 days before conducting glucose uptake assays.[\[9\]](#)

Glucose Uptake Assay Methodologies

Several methods are available for measuring glucose uptake, each with its advantages and disadvantages.[\[15\]](#)[\[16\]](#)

- Radiolabeled Glucose Uptake Assay (e.g., using 3H-2-deoxy-D-glucose): This is a highly sensitive and traditional method.[\[17\]](#)
- Fluorescent Glucose Uptake Assay (e.g., using 2-NBDG): A non-radioactive alternative that allows for analysis using fluorescence microscopy or plate readers.[\[18\]](#)[\[19\]](#)
- Luminescent Glucose Uptake Assay: A simple and sensitive non-radioactive method suitable for high-throughput screening.[\[15\]](#)

Protocol: 2-Deoxy-D-[3H]glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol is adapted from established methods.[\[7\]](#)

Materials:

- Differentiated 3T3-L1 adipocytes in 12-well plates

- Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4) with 0.2% BSA
- Human insulin
- 2-deoxy-D-[3H]glucose
- Cytochalasin B (as a negative control for glucose transport inhibition)
- 0.1 M HCl
- Scintillation cocktail

Procedure:

- Wash differentiated 3T3-L1 adipocytes twice with KRH buffer.
- Serum starve the cells by incubating in KRH buffer for 2 hours at 37°C.
- Wash the cells once with KRH buffer.
- Pre-incubate the cells with or without human insulin (e.g., 100 nM for maximal stimulation) in KRH buffer for 30 minutes at 37°C. For negative controls, add cytochalasin B (e.g., 20 µM) during this step.
- Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose (final concentration ~0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (final concentration ~50 µM).
- Incubate for 5-10 minutes at 37°C. The timing is critical as uptake is rapid.
- Terminate the assay by washing the cells three times with ice-cold PBS.
- Lyse the cells with 0.1 M HCl.
- Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
- Normalize the counts per minute (CPM) to the protein concentration of each well.

Protocol: Fluorescent Glucose Uptake Assay using 2-NBDG

This protocol provides a non-radioactive alternative.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Materials:

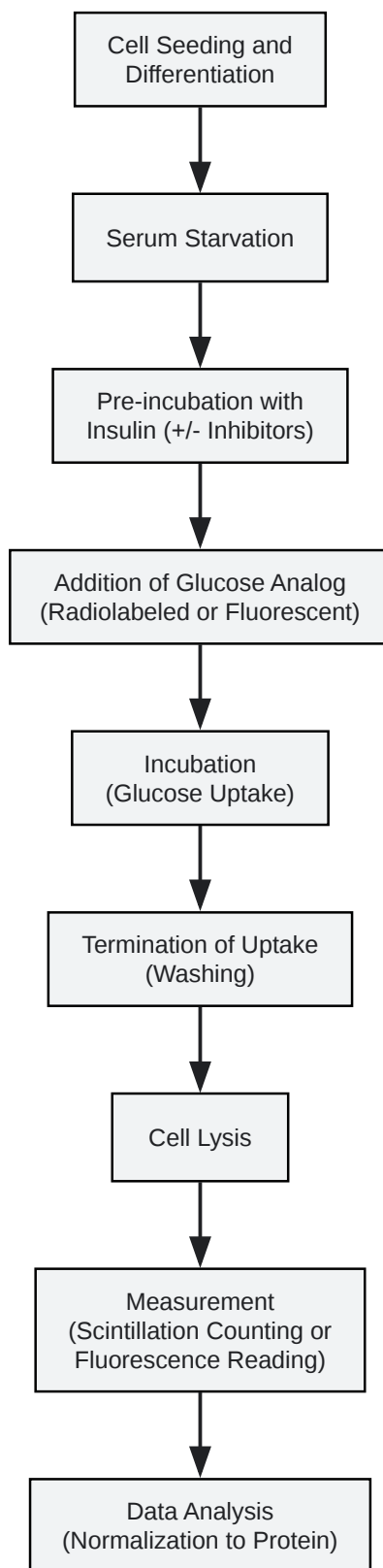
- Differentiated cells in a black, clear-bottom 96-well plate
- PBS
- Serum-free medium
- Human insulin
- 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
- Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Procedure:

- Wash differentiated cells twice with PBS.
- Serum starve the cells in serum-free medium for 2-4 hours at 37°C.
- Replace the medium with a glucose-free buffer (e.g., KRH buffer).
- Pre-incubate the cells with or without human insulin (e.g., 100 nM) for 30 minutes at 37°C.
- Add 2-NBDG to a final concentration of 50-100 μ M.
- Incubate for 15-30 minutes at 37°C.
- Remove the 2-NBDG containing buffer and wash the cells three times with ice-cold PBS.
- Add PBS to each well and measure fluorescence using a plate reader.

Experimental Workflow

The general workflow for conducting an insulin-stimulated glucose uptake assay is outlined below.



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General Workflow for Glucose Uptake Assay.

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